Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-
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Overview
Description
Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is a derivative of phenol, characterized by the presence of a nitro group at the 6th position and an imino group linked to a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro- typically involves the condensation reaction between p-toluidine and salicylaldehyde, followed by nitration. The reaction is carried out in an ethanol medium, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro- involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive oxygen species, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
Uniqueness
Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro- is unique due to the presence of both nitro and imino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
65550-52-9 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[(4-methylphenyl)iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O3/c1-10-5-7-12(8-6-10)15-9-11-3-2-4-13(14(11)17)16(18)19/h2-9,17H,1H3 |
InChI Key |
VSASOQVUFYZZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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